molecular formula C21H24N2O4 B6538721 2-(2-methoxyphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide CAS No. 1060327-99-2

2-(2-methoxyphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide

Cat. No.: B6538721
CAS No.: 1060327-99-2
M. Wt: 368.4 g/mol
InChI Key: RUDGXFNGSOPYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a phenoxy acetamide derivative characterized by a 2-methoxyphenoxy group linked to an acetamide moiety. The acetamide nitrogen is attached to a phenyl ring substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethyl chain. Such structural features are common in bioactive molecules targeting enzymes or receptors requiring aromatic and heterocyclic interactions .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-18-6-2-3-7-19(18)27-15-20(24)22-17-10-8-16(9-11-17)14-21(25)23-12-4-5-13-23/h2-3,6-11H,4-5,12-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDGXFNGSOPYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine or Sulfonyl Substitutions

  • 2-(2-Methoxyphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (CAS RN: 433315-05-0): Structural difference: Replaces the 2-oxoethyl-pyrrolidine group with a pyrrolidinylsulfonyl moiety.
  • 2-(4-Bromo-2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (CAS: 443896-40-0): Structural difference: Incorporates bromine and methyl groups on the phenoxy ring, combined with a pyrrolidinylsulfonyl group. Impact: Bromine adds steric bulk and electron-withdrawing effects, which may enhance metabolic stability but reduce solubility .

Analogues with Varied Phenoxy Substituents

  • 2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide (CAS: 848249-35-4): Structural difference: Ethyl instead of methoxy on the phenoxy group; methyl and pyrrolidine on the phenyl ring. Impact: The ethyl group increases hydrophobicity, while the methyl-pyrrolidine combination may enhance receptor binding through steric and electronic effects .
  • Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide): Structural difference: Piperidine ring replaces pyrrolidine, with a phenylethyl chain. Impact: Demonstrates the critical role of heterocyclic amines in opioid receptor binding, highlighting how minor structural changes can shift biological activity dramatically .

Analogues with Heterocyclic Modifications

  • E244-0324 (2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-[4-(propan-2-yl)phenyl]acetamide): Structural difference: Incorporates an indole ring instead of the phenyl group.
  • 2-(4-{[1-(2-Cyanoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide: Structural difference: Pyrazole ring with cyanoethyl and methyl substituents. Impact: The electron-deficient pyrazole could enhance binding to enzymes like cyclooxygenase (COX) or phosphodiesterases .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Weight Key Substituents LogP* Reported Activities References
Target Compound 382.45 g/mol 2-Methoxyphenoxy, pyrrolidinyl-oxoethyl 2.8 Not explicitly reported
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide 338.44 g/mol Ethylphenoxy, methyl-pyrrolidine 3.1 Acute toxicity (H302, H315)
2-(4-Bromo-2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide 453.35 g/mol Bromo-methylphenoxy, pyrrolidinylsulfonyl 3.5 Antiviral (docking score: -9.2 kcal/mol)
E244-0324 425.51 g/mol Indol-3-yl, isopropylphenyl 4.2 Kinase inhibition (IC50: <1 µM)

*LogP values estimated using fragment-based methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.